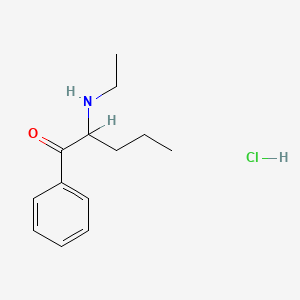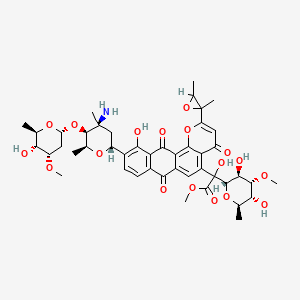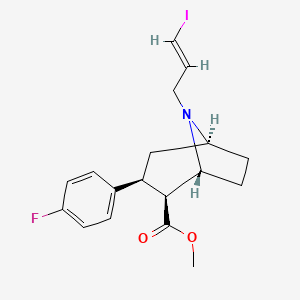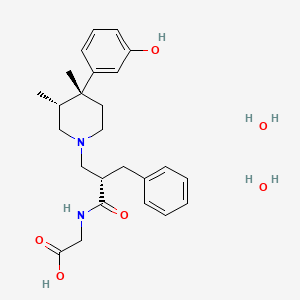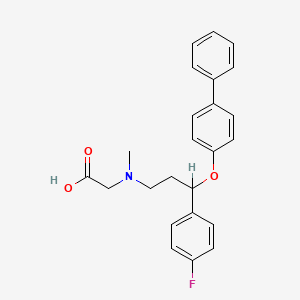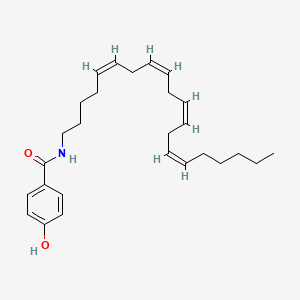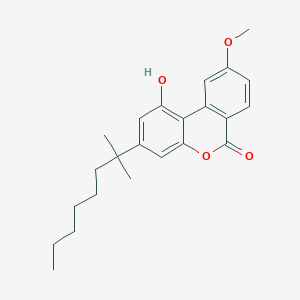
9-氨基喜树碱
描述
氨基喜树碱是喜树碱的衍生物,喜树碱是一种从中国树木喜树(Camptotheca acuminata)中分离得到的天然生物碱。喜树碱及其衍生物,包括氨基喜树碱,以其强大的抗肿瘤活性而闻名。 氨基喜树碱因其抑制拓扑异构酶 I 的能力而被研究用于癌症治疗,拓扑异构酶 I 对 DNA 复制和转录至关重要 .
科学研究应用
氨基喜树碱具有广泛的科学研究应用,包括:
化学: 用作研究喜树碱衍生物合成和修饰的模型化合物。
生物学: 研究其对细胞过程的影响,包括 DNA 复制和转录。
医学: 因其抑制拓扑异构酶 I 的能力而被探索用于癌症治疗。
工业: 用于开发新型药物和治疗剂.
作用机制
氨基喜树碱通过抑制拓扑异构酶 I 来发挥作用。这种酶负责在复制和转录过程中缓解超螺旋 DNA 的扭转应力。 通过稳定拓扑异构酶 I 与 DNA 之间形成的复合物,氨基喜树碱阻止 DNA 链的重新连接,从而导致癌细胞中的 DNA 损伤和凋亡(程序性细胞死亡) . 这种机制使氨基喜树碱成为一种有效的抗肿瘤剂。
生化分析
Biochemical Properties
9-AC targets the nuclear enzyme topoisomerase I . It stabilizes the covalent binding of topoisomerase I to its DNA substrates, leading to the formation of reversible, single-strand nicks producing potentially lethal double-strand DNA breaks .
Cellular Effects
9-AC inhibits cell growth and DNA synthesis in a concentration- and time-dependent manner . It interferes with nascent DNA chain elongation, leading to significant cellular effects .
Molecular Mechanism
The molecular mechanism of 9-AC involves the stabilization of the covalent binding of topoisomerase I to its DNA substrates . This leads to the formation of reversible, single-strand nicks, producing potentially lethal double-strand DNA breaks .
Temporal Effects in Laboratory Settings
The effects of 9-AC change over time in laboratory settings . The systemic exposure required for antitumor effect is in excess of that achievable in patients .
Dosage Effects in Animal Models
The effects of 9-AC vary with different dosages in animal models . The bioavailability value was estimated as 0.31 after the first-pass elimination .
Metabolic Pathways
9-AC undergoes CYP3A-dependent hydroxylation, which is the main metabolic pathway for 9-AC in rat and human liver .
Transport and Distribution
The transport and distribution of 9-AC within cells and tissues are influenced, in part, by ATP-binding cassette (ABC) transporters .
Subcellular Localization
9-AC is localized in the nucleus due to its target, the nuclear enzyme topoisomerase I . The subcellular localization of 9-AC and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
合成路线和反应条件
氨基喜树碱可以通过多种合成路线合成。一种常见的方法是修饰喜树碱,在第 9 位引入氨基。 这可以通过一系列化学反应来实现,包括硝化、还原和胺化 . 反应条件通常包括使用强酸和碱,以及特定的温度和压力条件,以确保获得所需的产物。
工业生产方法
氨基喜树碱的工业生产涉及使用优化的反应条件进行大规模合成,以最大限度地提高产量和纯度。该过程通常包括结晶、过滤和纯化等步骤以获得最终产物。 采用高效液相色谱 (HPLC) 等先进技术来确保化合物的质量和一致性 .
化学反应分析
反应类型
氨基喜树碱会发生各种化学反应,包括:
氧化: 氨基喜树碱可以被氧化形成具有改变的生物活性的不同衍生物。
还原: 还原反应可以修饰氨基喜树碱上的官能团,可能增强其溶解度和稳定性。
常见试剂和条件
这些反应中常用的试剂包括强酸(如硫酸)、碱(如氢氧化钠)和还原剂(如氢气)。 反应条件根据所需产物而异,但通常涉及控制温度和压力以确保最佳结果 .
形成的主要产物
这些反应形成的主要产物包括具有不同生物活性的各种氨基喜树碱衍生物。 这些衍生物通常被测试其在癌症治疗和其他医疗应用中的潜在用途 .
相似化合物的比较
氨基喜树碱与其他喜树碱衍生物进行比较,例如:
托泊替康: 一种水溶性衍生物,用于治疗卵巢癌和小细胞肺癌。
伊立替康: 一种前药,在体内转化为其活性形式,用于治疗结肠直肠癌。
9-硝基喜树碱: 另一种具有强大抗肿瘤活性的衍生物.
独特性
氨基喜树碱的独特性在于其特定的修饰,与其他喜树碱衍生物相比,这些修饰增强了其溶解度和稳定性。 这些特性使其成为进一步开发和临床应用的有希望的候选者 .
属性
IUPAC Name |
(19S)-8-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-2-20(26)13-7-16-17-10(6-11-14(21)4-3-5-15(11)22-17)8-23(16)18(24)12(13)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXVKZWTXQUGMW-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC=C5N=C4C3=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10873202 | |
| Record name | 9-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91421-43-1 | |
| Record name | 9-Aminocamptothecin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91421-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Amino-20(S)-camptothecin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-aminocamptothecin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12515 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 91421-43-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=603071 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Aminocamptothecin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10873202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-AMINOCAMPTOTHECIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MB77ICE2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


